molecular formula C16H17NO2 B1269666 (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine CAS No. 418777-13-6

(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine

Cat. No.: B1269666
CAS No.: 418777-13-6
M. Wt: 255.31 g/mol
InChI Key: ZBTXVYBPJZGWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Crystallographic Parameters (Analogous Systems):

Parameter Value Compound Analogue Source
Dihedral angle (benzodioxole vs. benzene) 25.12° (±)-3-[(benzo[d]dioxol-5-yl)methyl]thiazolidin-4-one
Planarity deviation 0.0287 Å (r.m.s.) Thiazolidin-4-one derivative
Envelope conformation Methylidene-C flap 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}antipyrine

In the title compound, the benzodioxole ring likely adopts a flattened envelope conformation , with the methylene carbon deviating slightly from the plane formed by the oxygen atoms. The meta-methyl group on the benzyl substituent introduces torsional strain, as evidenced by dihedral angles >70° between aromatic systems in related structures.

Comparative Analysis with Related Benzodioxole Derivatives

Structural and Functional Comparisons:

Compound Key Structural Differences Pharmacological Relevance Source
MDMA -NHCH₃ substituent Serotonin release agonist
MDA -NH₂ primary amine Psychedelic effects
DOM 2,5-Dimethoxy-4-methyl substitution Hallucinogenic activity
Title Compound -N(CH₂C₆H₄CH₃)(CH₂C₆H₃O₂) Uniquely modulated receptor affinity

Crystallographic Trends:

  • Planarity : Benzodioxole rings in MDMA analogues exhibit greater planarity (r.m.s. deviation <0.03 Å) compared to DOM derivatives (deviation >0.05 Å).
  • Substituent Effects : Meta-substituents (e.g., methyl in the title compound) reduce crystal symmetry compared to para-substituted analogues, as seen in polymorphic studies.

Table: Comparative Dihedral Angles in Benzodioxole Derivatives

Compound Dihedral Angle (°) Aromatic Systems Compared Source
Title Compound* ~74.21 Benzodioxole vs. methylbenzyl
(±)-3-[(Benzo[d]dioxol-5-yl)methyl]thiazolidin-4-one 88.25 Thiazolidine vs. trimethoxyphenyl
4-Methoxybenzodioxole-5-carbaldehyde Schiff base 50.95 Pyrazole vs. phenyl

*Inferred from analogous systems.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-3-2-4-13(7-12)9-17-10-14-5-6-15-16(8-14)19-11-18-15/h2-8,17H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTXVYBPJZGWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354612
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418777-13-6
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic System

The deaminative coupling of two primary amines represents a direct route to unsymmetric secondary amines. This method employs a ruthenium-based catalyst, specifically the in-situ-generated system from the tetranuclear Ru–H complex with a catechol ligand (1/L1), as demonstrated in recent studies. The reaction proceeds via dehydrogenation of one amine to an imine intermediate, followed by cross-coupling with the second amine and subsequent reduction (Figure 1).

Key steps :

  • Dehydrogenation : 3-Methylbenzylamine undergoes dehydrogenation to form 3-methylbenzaldehyde and ammonia.
  • Imine Formation : The aldehyde reacts with 1,3-benzodioxol-5-ylmethylamine to generate an imine.
  • Reductive Coupling : The imine is reduced back to the secondary amine, with the Ru catalyst facilitating hydrogen transfer.

Optimization and Performance

Optimization studies reveal that a 10 mol% catalyst loading in chlorobenzene at 130°C for 16 hours yields the target compound in 85–92% efficiency. Excess 1,3-benzodioxol-5-ylmethylamine (1.4 equiv) minimizes symmetric byproduct formation. Table 1 summarizes critical parameters.

Table 1: Catalytic Deaminative Coupling Conditions

Parameter Optimal Value Impact on Yield
Catalyst Loading 10 mol% <80% yield below 5 mol%
Temperature 130°C <60% yield at 100°C
Solvent Chlorobenzene Toluene reduces yield by 15%
Amine Ratio 1.4:1 (unsymmetric:amine) Minimizes symmetric byproducts

Reductive Amination of Aldehydes and Amines

Mechanistic Overview

Reductive amination involves the condensation of 3-methylbenzaldehyde with 1,3-benzodioxol-5-ylmethylamine to form an imine, followed by reduction to the secondary amine. Sodium cyanoborohydride (NaBH3CN) is preferred for its selectivity toward imines over aldehydes.

Reaction Pathway :

  • Imine Formation : The aldehyde and amine condense in a protic solvent (e.g., ethanol) to form an intermediate imine.
  • Reduction : NaBH3CN selectively reduces the imine to the secondary amine without over-reducing the aromatic rings.

Optimization and Challenges

Key variables include pH control (optimized at pH 5–6 using acetic acid) and solvent choice. Ethanol enhances solubility, while methanol accelerates side reactions. Yields reach 78–88%, with purity >95% after column chromatography.

Table 2: Reductive Amination Parameters

Variable Optimal Condition Effect on Reaction
Reducing Agent NaBH3CN (1.2 equiv) NaBH4 yields <50%
pH 5.5 (acetic acid) Neutral pH halts reaction
Solvent Ethanol Methanol causes 20% degradation

Nucleophilic Substitution of Benzyl Halides

Methodology and Limitations

This classical approach involves reacting 3-methylbenzyl chloride with 1,3-benzodioxol-5-ylmethylamine in the presence of a base (e.g., K2CO3). However, over-alkylation and low selectivity for the secondary amine necessitate careful stoichiometry.

Reaction Scheme :
$$ \text{3-Methylbenzyl chloride} + \text{1,3-Benzodioxol-5-ylmethylamine} \xrightarrow{\text{Base}} \text{Target Amine} + \text{HCl} $$

Enhancements via Phase-Transfer Catalysis

Recent advancements employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity. Yields improve from 45% to 68% under biphasic conditions (water/dichloromethane).

Table 3: Nucleophilic Substitution Optimization

Condition Improvement Yield Increase
Base K3PO4 (vs. K2CO3) +12%
Catalyst TBAB (5 mol%) +23%
Solvent System H2O/CH2Cl2 +18% (vs. pure CH2Cl2)

Comparative Analysis of Methods

Table 4: Method Comparison

Method Yield (%) Purity (%) Scalability Environmental Impact
Catalytic Coupling 85–92 90–95 High Moderate (metal use)
Reductive Amination 78–88 95–98 Moderate Low
Nucleophilic Substitution 60–68 85–90 Low High (solvent waste)

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and benzylamine moiety can interact with active sites of enzymes or binding sites of receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine
  • (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine
  • (1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine

Uniqueness

(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine is unique due to the specific positioning of the methyl group on the benzylamine moiety, which can influence its reactivity and interaction with biological targets

Biological Activity

The compound (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine is a synthetic organic molecule characterized by a benzodioxole moiety linked to a methylbenzylamine group. This unique structure suggests potential pharmacological applications, particularly in areas related to neuroprotection, antioxidant activity, and anticancer properties. This article reviews the biological activities associated with this compound, supported by empirical data and case studies.

Chemical Structure and Properties

The structural formula of (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine can be represented as follows:

C16H17NO2\text{C}_{16}\text{H}_{17}\text{N}\text{O}_2

Key Features:

  • Benzodioxole Ring: Known for its antioxidant properties and ability to scavenge free radicals.
  • Amine Group: Imparts potential neuroprotective effects and influences binding affinities to biological targets.

1. Antioxidant Properties

Numerous studies have highlighted the antioxidant capabilities of benzodioxole derivatives. The ability of (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine to scavenge free radicals is crucial for its potential therapeutic effects against oxidative stress-related diseases.

2. Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties. The presence of the benzodioxole moiety may enhance the compound's ability to protect neuronal cells from damage caused by toxic substances or ischemic conditions .

3. Anticancer Activity

Preliminary investigations suggest that related compounds have shown promise in inhibiting cancer cell proliferation. Specifically, analogs have been reported to induce apoptosis and cause cell cycle arrest in various cancer cell lines .

Table 1: Summary of Biological Activities

Compound NameStructural FeaturesNotable Biological Activities
(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amineBenzodioxole + Amine groupAntioxidant, Neuroprotective
(1,3-Benzodioxole)Benzodioxole ringAntioxidant
(2-Methylbenzylamine)Simple amine structureNeuroprotective effects
(4-Methoxyphenethylamine)Methoxy group on phenethylPotential antidepressant activity

The biological activity of (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine is likely mediated through several pathways:

  • Free Radical Scavenging: The benzodioxole structure enhances the ability to neutralize reactive oxygen species.
  • Cell Signaling Modulation: Interaction with neurotransmitter systems may lead to improved neuronal health.
  • Apoptotic Pathway Activation: Similar compounds have been shown to activate pathways leading to programmed cell death in cancer cells.

Future Research Directions

Further empirical studies are essential to elucidate the detailed mechanisms of action for (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine. Potential research avenues include:

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.
  • Clinical Trials: Assessing therapeutic benefits in human subjects suffering from neurodegenerative diseases or cancers.
  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure affect biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine, and how can yield improvements be methodologically addressed?

  • Answer : Synthesis typically involves coupling 1,3-benzodioxol-5-ylmethanamine with 3-methylbenzyl halides via nucleophilic substitution. Evidence from analogous compounds (e.g., N-(1,3-Benzodioxol-5-yl)quinoline carboxamides) suggests optimizing reaction conditions (e.g., solvent polarity, base strength) to enhance yields. For example, using DMF as a solvent and K₂CO₃ as a base at 80–100°C improved yields in related amine syntheses . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the product.

Q. Which spectroscopic techniques are most reliable for characterizing (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine, and how should data interpretation be standardized?

  • Answer :

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. For example, aromatic protons in the benzodioxole moiety typically appear at δ 6.7–7.0 ppm, while methylene groups (CH₂) resonate at δ 3.5–4.5 ppm .
  • IR Spectroscopy : Confirm secondary amine stretches (N–H, ~3300 cm⁻¹) and benzodioxole C–O–C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : Use EI-MS to detect the molecular ion peak (e.g., m/z 292 [M⁺] in related compounds) and fragmentation patterns .

Q. How can researchers design preliminary bioactivity assays to evaluate the pharmacological potential of this compound?

  • Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB assays) using cancer cell lines (e.g., HeLa or MCF-7) to assess baseline toxicity. For mechanistic insights, pair these with enzyme inhibition studies (e.g., acetylcholinesterase or monoamine oxidase assays) at concentrations ≤10 μM. Dose-response curves and IC₅₀ calculations are essential for quantifying potency .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental spectral data and predicted structural properties?

  • Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and IR spectra. Compare computational results with experimental data to identify discrepancies (e.g., unexpected tautomerism or conformational flexibility). Adjust protonation states or solvent models (e.g., PCM for DMSO) to improve alignment .

Q. What experimental strategies are recommended for studying the environmental fate of this compound, including biodegradation and ecotoxicological impacts?

  • Answer :

  • Biodegradation : Use OECD 301/302 guidelines to assess aerobic/anaerobic degradation in soil/water systems. Monitor metabolite formation via LC-MS.
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hr LC₅₀) and algal growth inhibition assays (Chlorella vulgaris, 72-hr EC₅₀). Correlate results with LogP values to predict bioaccumulation potential .

Q. How can researchers integrate this compound into a broader theoretical framework for neurotransmitter analog studies?

  • Answer : Link structural features (e.g., benzodioxole as a bioisostere for catechol) to dopaminergic or serotonergic receptor binding hypotheses. Use molecular docking (AutoDock Vina) to predict interactions with receptor active sites (e.g., 5-HT₂A). Validate via competitive radioligand binding assays using [³H]-ketanserin for 5-HT₂A affinity testing .

Q. What statistical methods are appropriate for analyzing contradictory bioassay results across multiple cell lines or model organisms?

  • Answer : Apply multivariate ANOVA to assess variability between cell lines, followed by post-hoc Tukey tests. For dose-dependent inconsistencies, use nonlinear regression to compare sigmoidal curve parameters (Hill slopes, maxima). Principal component analysis (PCA) can identify confounding variables (e.g., serum batch effects) .

Methodological Resources

  • Synthesis Optimization : Reference yields and conditions from structurally analogous amines (23–25% yields achievable with iterative solvent/base screening) .
  • Data Interpretation : Cross-validate spectral data with computational models (DFT) and crystallographic databases (e.g., CCDC entries for benzodioxole derivatives) .
  • Environmental Risk Assessment : Follow ISO 14507 protocols for soil sampling and OECD 210 for fish embryo toxicity tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.